molecular formula C19H22O B8683596 2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran CAS No. 142874-60-0

2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran

Cat. No.: B8683596
CAS No.: 142874-60-0
M. Wt: 266.4 g/mol
InChI Key: USLXSFMNZAGGJB-UHFFFAOYSA-N
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Description

2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a phenyl ring, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,5-trimethylphenol with 2-phenylpropionaldehyde in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying benzofuran chemistry.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the search for antimicrobial and anticancer agents.

    Medicine: Its potential therapeutic properties are explored in the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells through the activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,6,7-Pentamethyl-3-phenyl-3H-1-benzofuran
  • 2,2,5,7,8-Pentamethyl-6-chromanol
  • 2,2,7,7-Tetramethyl-4,4,5,5-tetraphenyl-3,6-dioxa-2,7-disilaoctane

Uniqueness

2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran is unique due to its specific arrangement of methyl groups and the presence of a phenyl ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the context of its use.

Properties

CAS No.

142874-60-0

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

2,2,4,6,7-pentamethyl-3-phenyl-3H-1-benzofuran

InChI

InChI=1S/C19H22O/c1-12-11-13(2)16-17(15-9-7-6-8-10-15)19(4,5)20-18(16)14(12)3/h6-11,17H,1-5H3

InChI Key

USLXSFMNZAGGJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(C(OC2=C1C)(C)C)C3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Methoxy-3,4,6-trimethylphenyl)-1-phenyl-2-methylpropanol (3.1 g, 10.4 mmol) was suspended in 48% hydrobromic acid (20 ml). The suspension was heated under reflux for 18 hours. The product was extracted with isopropyl ether, washed with water, dried and then concentrated. The residue was crystallized from ethanol to obtain the desired compound (2.43 g, yield: 87.8%), m.p. 86°-87° C.
Name
1-(2-Methoxy-3,4,6-trimethylphenyl)-1-phenyl-2-methylpropanol
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
87.8%

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